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Compound of Interest

Compound Name: 2-Chloromesitylene

cat. No.: B157201

An In-Depth Technical Guide to 2-Chloromesitylene: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloromesitylene (2-chloro-
1,3,5-trimethylbenzene), a key chemical intermediate. Tailored for researchers, scientists, and
professionals in drug development, this document delves into its physicochemical properties,
spectroscopic signature, synthesis, reactivity, and applications, grounding all information in
established scientific principles.

Core Identification and Physicochemical Properties

2-Chloromesitylene is an aromatic organic compound characterized by a benzene ring
substituted with three methyl groups (a mesitylene core) and one chlorine atom. Its CAS
Number is 1667-04-5.[1] The strategic placement of the bulky methyl groups ortho to the
chlorine atom imparts significant steric hindrance, a feature that is pivotal to its chemical
reactivity and utility as a synthetic building block.

The fundamental properties of 2-Chloromesitylene are summarized in the table below for
quick reference.
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Property Value Source(s)

CAS Number 1667-04-5 [2]

Molecular Formula CoH1:1Cl [2]

Molecular Weight 154.64 g/mol [2]
Colorless to almost colorless

Appearance o [3]
clear liquid

Boiling Point 204-206 °C (at 760 mmHg) [1]

Density ~1.05 g/cm3 [4]

Flash Point ~76.8 °C [2]
WDZACGWEPQLKOM-

InChlKey [5]

UHFFFAOYSA-N

2-8 °C, sealed in dry
Storage Temperature N [3]
conditions

Spectroscopic Characterization

Accurate identification of 2-Chloromesitylene relies on a combination of spectroscopic
techniques. The high symmetry of the parent mesitylene molecule is broken by the chlorine
substituent, leading to a distinct spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals. Due to the
molecule's symmetry plane, the two ortho methyl groups are equivalent, giving rise to a
single signal (6H). The para methyl group will appear as a separate signal (3H). The two
aromatic protons are also equivalent and will appear as a singlet (2H). The expected
chemical shifts would be approximately 2.3 ppm for the methyl protons and around 6.9 ppm
for the aromatic protons.

e 13C NMR: The carbon NMR spectrum will display four signals for the aromatic carbons due to
the plane of symmetry and two signals for the methyl carbons. The carbon atom bearing the
chlorine atom will be significantly downfield. The carbons bearing the two equivalent ortho
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methyl groups will produce one signal, while the carbon with the para methyl group will
produce another. The two unsubstituted aromatic carbons will also be equivalent.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.[5] Key absorption
bands for 2-Chloromesitylene include:

C-H stretching (aromatic): ~3000-3100 cm~1

C-H stretching (aliphatic, CHs): ~2850-2970 cm—1

C=C stretching (aromatic ring): ~1450-1600 cm~1

C-Cl stretching: ~1000-1100 cm~1 (This can be weak and in a crowded region)

Mass Spectrometry (MS)

The mass spectrum is particularly informative due to the isotopic signature of chlorine.[8]

e Molecular lon Peak: A characteristic feature will be the presence of two peaks for the
molecular ion (M*) and the M+2 peak, separated by 2 m/z units. This is due to the natural
abundance of chlorine isotopes, 3°Cl (~75%) and 3’Cl (~25%). The relative intensity of the
M+ peak (containing 3>Cl) to the M+2 peak (containing 3’Cl) will be approximately 3:1.[9] For
2-Chloromesitylene, these peaks will appear at m/z = 154 and m/z = 156.

» Fragmentation: A common fragmentation pattern is the loss of a methyl group (M-15),
leading to a fragment ion at m/z = 139 (with its corresponding M+2 peak at 141).

Synthesis of 2-Chloromesitylene

The most direct and common method for synthesizing 2-Chloromesitylene is the electrophilic
aromatic substitution of mesitylene. The three methyl groups are activating and ortho-, para-
directing. Since all three positions are equivalent and activated, monosubstitution can be
achieved under controlled conditions. The following protocol is based on analogous
halogenation procedures and established chemical principles.[10]
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Caption: Workflow for the synthesis of 2-Chloromesitylene.

Experimental Protocol: Electrophilic Chlorination of
Mesitylene

Disclaimer: This protocol should only be performed by trained chemists in a well-ventilated
fume hood with appropriate personal protective equipment (PPE).

Materials:

» Mesitylene (1,3,5-trimethylbenzene)

 Sulfuryl chloride (SO2Cl2) or Chlorine gas (Cl2)

e Anhydrous aluminum chloride (AICI3) or iron(lll) chloride (FeCls)
e Dichloromethane (DCM, anhydrous)

e Hydrochloric acid (HCI, dilute agueous solution)

o Saturated sodium bicarbonate (NaHCOs3) solution

 Brine (saturated NaCl solution)
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e Anhydrous magnesium sulfate (MgSQa)

Procedure:

o Reaction Setup: A three-necked, round-bottomed flask is flame-dried and equipped with a
magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a
bubbler with mineral oil or a scrubber). The system is kept under an inert atmosphere (e.g.,
nitrogen or argon).

e Charging the Flask: Mesitylene (1.0 eq) and anhydrous DCM are added to the flask. The
solution is cooled to 0 °C in an ice bath. The Lewis acid catalyst (e.g., AlClz, 0.05-0.1 eq) is
added carefully.

» Addition of Chlorinating Agent: Sulfuryl chloride (1.0 eq) dissolved in a small amount of
anhydrous DCM is added dropwise from the dropping funnel over 30-60 minutes,
maintaining the temperature at 0 °C. Causality: This slow addition prevents overheating and
minimizes the formation of dichlorinated byproducts. The Lewis acid polarizes the S-CI bond,
generating a potent electrophile ("CI*" equivalent) that attacks the electron-rich mesitylene
ring.

o Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm
to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer
Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

o Workup: The reaction is quenched by slowly pouring the mixture over crushed ice containing
a small amount of concentrated HCI. The mixture is transferred to a separatory funnel, and
the organic layer is separated.

e Washing: The organic layer is washed sequentially with dilute HCI, water, saturated NaHCOs
solution, and finally brine. Causality: The acid wash removes any remaining catalyst, and the
bicarbonate wash neutralizes any residual acid.

» Drying and Concentration: The organic layer is dried over anhydrous MgSOea, filtered, and
the solvent is removed under reduced pressure using a rotary evaporator.

 Purification: The crude product is purified by vacuum distillation to yield pure 2-
Chloromesitylene as a colorless liquid.
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Chemical Reactivity and Mechanistic Insights

The reactivity of 2-Chloromesitylene is governed by the interplay of electronic and steric
effects from its substituents.

« Steric Hindrance: The two ortho-methyl groups provide significant steric shielding around the
chlorine atom. This hindrance makes direct nucleophilic aromatic substitution (SrAr) at the C-
Cl bond extremely difficult, as the approach of a nucleophile is sterically blocked.

» Grignard Reagent Formation: Despite the steric hindrance, 2-Chloromesitylene can be
converted into its corresponding Grignard reagent, 2-mesitylmagnesium chloride. This is a
powerful synthetic transformation, as it converts the electrophilic aryl halide into a potent
nucleophilic organometallic reagent. This Grignard reagent can then be used in a variety of
carbon-carbon bond-forming reactions.[11]

* Metal-Catalyzed Cross-Coupling Reactions: 2-Chloromesitylene can participate in cross-
coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). However, due to the steric
hindrance, these reactions often require specialized catalysts with bulky phosphine ligands
(e.g., SPhos, XPhos) that are designed to facilitate reductive elimination from sterically
demanding substrates.

Cross-Coupling Reaction

-
. Boronic Acid / Stannane -
2-Chloromesitylene + Pd Catalyst & Ligand Biaryl Compound
S
4

Grignard Reaction

g : 2-Mesitylmagnesium Electrophile Substituted
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-
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Caption: Key reaction pathways for 2-Chloromesitylene.
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Applications in Research and Drug Development

As a chemical intermediate, 2-Chloromesitylene is not typically an active pharmaceutical
ingredient (API) itself but serves as a crucial building block.[12] Its primary value lies in its
ability to introduce the sterically bulky mesityl group into a target molecule.

» Scaffold for Ligand Synthesis: The mesityl group is widely used in the synthesis of ligands for
organometallic catalysis. Its bulk can be used to control the coordination number of a metal
center, influence the selectivity of a reaction (e.g., enantioselectivity), and enhance the
stability of the resulting catalyst.

o Steric Control in Drug Candidates: In drug design, steric bulk is often used to modulate the
pharmacological profile of a molecule.[13] A bulky group like mesityl can:

o Improve Selectivity: By physically blocking the binding of a molecule to an unintended
receptor or enzyme isoform.

o Enhance Metabolic Stability: The bulky group can shield metabolically labile sites on the
molecule from degradation by metabolic enzymes (e.g., Cytochrome P450s), thereby
increasing the drug's half-life.

o Control Conformation: The steric demand of the mesityl group can lock a molecule into a
specific, biologically active conformation.

While specific drugs derived directly from 2-Chloromesitylene are not prevalent in public
literature, its role as a precursor to more complex, sterically-demanding scaffolds is a key
application in exploratory medicinal chemistry.[14][15]

Safety, Handling, and Disposal
2-Chloromesitylene is classified as an irritant and requires careful handling.[2]
» GHS Hazard Statements:

o H315: Causes skin irritation.[2]

o H319: Causes serious eye irritation.[2]
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o May cause respiratory irritation.

o Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[16]

e Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away
from heat, sparks, and open flames. Use non-sparking tools and take precautionary
measures against static discharge.[17][18]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area,
segregated from incompatible materials such as strong oxidizing agents.[13]

o First Aid:

[¢]

Skin Contact: Immediately remove contaminated clothing and wash the affected area with
plenty of soap and water. Seek medical attention if irritation persists.[16]

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting
upper and lower eyelids. Seek immediate medical attention.[16]

o Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek
medical attention.[16]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.

o Disposal: Dispose of waste in accordance with local, regional, and national environmental
regulations. Do not allow it to enter the sewer system.[19]

Conclusion

2-Chloromesitylene is a valuable and versatile chemical intermediate. Its unique combination
of a reactive chloro-substituent and a sterically demanding trimethylbenzene framework makes
it a strategic building block for organic synthesis. For researchers in materials science and drug
discovery, understanding its properties, synthesis, and reactivity is key to leveraging its
potential in the creation of novel catalysts, ligands, and complex molecular architectures with
tailored steric and electronic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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